molecular formula C9H8ClFO2 B2899693 Methyl 2-chloro-2-(4-fluorophenyl)acetate CAS No. 1036273-29-6; 214262-88-1

Methyl 2-chloro-2-(4-fluorophenyl)acetate

Cat. No.: B2899693
CAS No.: 1036273-29-6; 214262-88-1
M. Wt: 202.61
InChI Key: FTLXTMDPQAOBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the phenyl ring and a chlorine atom on the alpha carbon of the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(4-fluorophenyl)acetate typically involves the esterification of 2-(4-fluorophenyl)-2-chloroacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-(4-fluorophenyl)-2-chloroacetic acid+methanolacid catalystMethyl 2-(4-fluorophenyl)-2-chloroacetate+water\text{2-(4-fluorophenyl)-2-chloroacetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-fluorophenyl)-2-chloroacetic acid+methanolacid catalyst​Methyl 2-(4-fluorophenyl)-2-chloroacetate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-fluorophenyl)-2-chloroacetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-fluorophenyl)-2-chloroacetic acid.

    Reduction: 2-(4-fluorophenyl)-2-chloroethanol.

Scientific Research Applications

Methyl 2-chloro-2-(4-fluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting specific biological pathways.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(4-fluorophenyl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-chloro-2-(4-fluorophenyl)acetate is unique due to the specific positioning of the fluorine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This structural arrangement can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 2-chloro-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLXTMDPQAOBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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